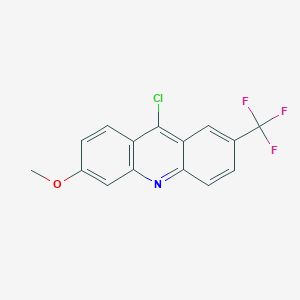
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine: is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of phenol and ammonium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: This compound is studied for its interactions with DNA and proteins. It can intercalate into DNA, making it useful in molecular biology research for studying DNA-protein interactions and as a fluorescent probe .
Medicine: In medicine, acridine derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and antiviral activities. Their ability to intercalate into DNA and inhibit enzymes like topoisomerase makes them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes and fluorescent materials. Its unique optical properties make it suitable for applications in laser technologies and as a fluorescent marker in various industrial processes .
Mechanism of Action
The mechanism of action of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound can also inhibit enzymes such as topoisomerase, which are essential for DNA replication and repair . These interactions lead to the disruption of cellular processes, making it effective in anticancer and antimicrobial applications.
Comparison with Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its DNA intercalation properties and used as a fluorescent probe.
6,9-Dichloro-2-methoxyacridine: Used as an intermediate in the synthesis of other acridine derivatives.
9-Phenylacridine: Studied for its anticancer properties and used in the development of therapeutic agents.
Uniqueness: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
811432-17-4 |
|---|---|
Molecular Formula |
C15H9ClF3NO |
Molecular Weight |
311.68 g/mol |
IUPAC Name |
9-chloro-6-methoxy-2-(trifluoromethyl)acridine |
InChI |
InChI=1S/C15H9ClF3NO/c1-21-9-3-4-10-13(7-9)20-12-5-2-8(15(17,18)19)6-11(12)14(10)16/h2-7H,1H3 |
InChI Key |
WSSIZXVQVDPAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


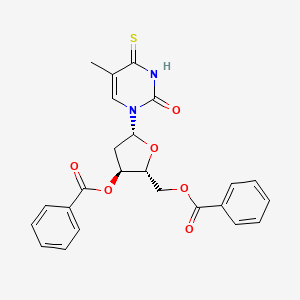
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
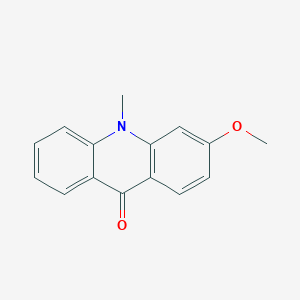
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
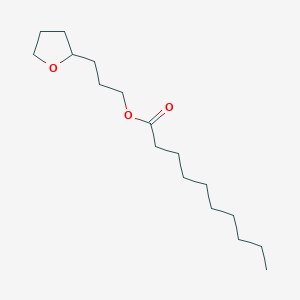
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)

![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
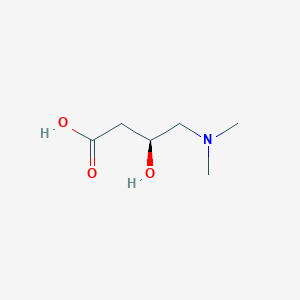
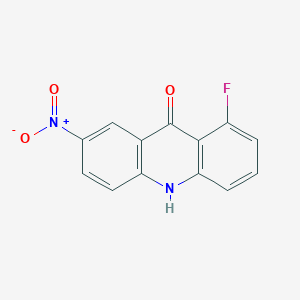

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
